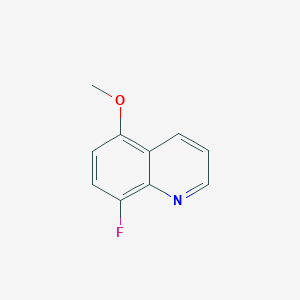

8-Fluoro-5-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNVMDPDKUOKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310391 | |

| Record name | 8-Fluoro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-93-9 | |

| Record name | 8-Fluoro-5-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

The quinoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. numberanalytics.com Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich benzene ring (the carbocycle). quimicaorganica.orgtutorsglobe.com The most favored positions for substitution are C-5 and C-8, a preference attributed to the greater stability of the resulting cationic intermediates (σ-complexes or arenium ions). quimicaorganica.orgyoutube.com Attack at these positions allows for the formation of resonance structures where the aromaticity of the pyridine ring remains intact, providing extra stability. youtube.com

In 8-fluoro-5-methoxyquinoline, the intrinsic reactivity of the quinoline core is modulated by the two substituents on the carbocyclic ring: a methoxy (B1213986) group (-OCH₃) at position C-5 and a fluorine atom (-F) at position C-8.

Methoxy Group (-OCH₃) at C-5: The methoxy group is a powerful activating group for EAS. vaia.comorganicchemistrytutor.com It exerts a strong, electron-donating mesomeric (resonance) effect (+M) and a weaker, electron-withdrawing inductive effect (-I). website-files.com The dominant +M effect significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself. organicchemistrytutor.comyoutube.comyoutube.com For the C-5 methoxy group, this activation is directed towards the C-6 (ortho) and C-7 (para relative to the methoxy group, but meta to the ring nitrogen) positions.

The combined influence of these substituents on this compound leads to a specific pattern of reactivity. The powerful activating and directing effect of the C-5 methoxy group is the dominant factor. The directing effects of both the methoxy and fluoro groups converge on the C-7 position, making it the most probable site for electrophilic attack. The C-6 position is also activated by the methoxy group, representing a secondary potential site for substitution.

| C-7 | Activated (para to -OCH₃) | Activated (ortho to -F) | Most favored site of substitution |

Nucleophilic Aromatic Substitution Mechanisms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the quinoline nucleus typically occurs on the electron-deficient pyridine ring, with the C-2 and C-4 positions being the most susceptible to attack. tutorsglobe.comyoutube.comuop.edu.pk This reactivity is driven by the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate that forms during the reaction.

For this compound, the primary sites for classical SNAr reactions remain C-2 and C-4. However, the presence of a fluorine atom at C-8 introduces another possibility. Halogens can serve as leaving groups in SNAr reactions, a process known as nucleophilic aromatic substitution of a halogen. The C-F bond is very strong, making fluoride (B91410) a poor leaving group compared to heavier halides. Nevertheless, under forcing conditions or with specific activation, substitution at C-8 is conceivable. The electron-withdrawing nature of the quinoline nitrogen would help stabilize the transition state for a nucleophilic attack on the carbocyclic ring, albeit to a lesser extent than for positions on the pyridine ring. Studies on related fluoroquinolone compounds have shown that photolytic conditions can promote dehalogenation, indicating the potential for the C-8 position to be reactive under specific energetic inputs. nih.govmdpi.com

Radical Reactions and Their Pathways

The quinoline ring can participate in radical reactions, most notably the Minisci reaction, which involves the addition of a carbon-centered radical to the protonated, electron-deficient heterocycle, typically at the C-2 or C-4 positions. nih.govresearchgate.net

For this compound, the presence of a C-8 halogen provides a distinct pathway for radical generation, particularly through photochemistry. Research on fluoroquinolone antibiotics, many of which contain a halogen at the C-8 position, has demonstrated that these compounds can undergo photodegradation. nih.govrsc.org This process can involve the homolytic cleavage of the carbon-halogen bond upon UV irradiation, leading to dehalogenation and the formation of a highly reactive aryl radical at the C-8 position. nih.gov

The proposed pathway involves:

Photoexcitation: The molecule absorbs UV light, promoting it to an excited state.

C-F Bond Cleavage: In the excited state, the C-F bond can break, either homolytically to form an aryl radical and a fluorine radical, or heterolytically to form an aryl cation. nih.gov

Radical/Cationic Reactions: The resulting aryl radical or cation at C-8 is a highly reactive intermediate that can engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other available species. nih.gov

These photochemical pathways are significant as they provide a route to functionalize the C-8 position, which is not accessible through standard Minisci-type reactions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like quinoline. nih.gov Cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds.

In the context of this compound, two main strategies for transition metal-catalyzed reactions are pertinent:

Cross-Coupling at the C-F Bond: The activation of C-F bonds for cross-coupling is challenging due to their high bond dissociation energy. However, specialized nickel and palladium catalyst systems have been developed that can achieve this transformation. ucla.edursc.org Such a reaction would allow for the substitution of the C-8 fluorine atom with various aryl, alkyl, or amino groups, providing a direct route to novel C-8 functionalized quinolines.

C-H Bond Activation/Functionalization: A more common approach is the direct functionalization of C-H bonds. The electronic environment created by the methoxy and fluoro substituents, as well as the quinoline nitrogen, directs this activation to specific sites. Transition-metal catalysts, often rhodium, palladium, or iron-based, can selectively activate and functionalize C-H bonds, for instance, at the C-8 position of quinoline N-oxides or other activated positions on the ring. rsc.orgorganic-chemistry.orgacs.org The directing group ability of the substituents plays a crucial role in determining the regioselectivity of these reactions.

A proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction typically involves oxidative addition of the catalyst to the C-X bond (where X is the halogen), transmetalation with a coupling partner (like an organoboron compound), and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the reaction mechanisms and reactivity of molecules like this compound. nih.govdiva-portal.org These methods can be used to model and predict various aspects of its chemical behavior.

Analysis of Reaction Intermediates: For electrophilic aromatic substitution, DFT calculations can determine the relative energies of the possible σ-complex intermediates formed by the attack of an electrophile at different positions (e.g., C-6 vs. C-7). nih.gov The intermediate with the lowest energy corresponds to the most stable structure, and its formation pathway is generally favored, thus predicting the regioselectivity of the reaction. diva-portal.org

Transition State Analysis: By modeling the transition state structures for a given reaction, chemists can calculate the activation energy barrier. nih.gov A lower activation barrier indicates a faster reaction rate. This is invaluable for comparing competing reaction pathways, such as nucleophilic attack at C-2 versus C-4, or for understanding the efficacy of a particular transition metal catalyst. For example, a computational study on quinoline oxidation identified the transition state structure and confirmed the most likely site of interaction with an enzyme active site. nih.gov

Electronic Property Mapping: DFT can be used to calculate and visualize electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential maps. nih.gov The HOMO distribution indicates the regions of highest electron density, which are the most likely sites for electrophilic attack. Conversely, the LUMO distribution highlights electron-deficient regions susceptible to nucleophilic attack. nih.govnih.gov This analysis helps rationalize the directing effects of the fluoro and methoxy substituents.

Role of Substituent Effects (Fluoro, Methoxy) on Reactivity Profiles

Summary of Substituent Electronic Effects:

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on EAS | Directing Influence |

| -OCH₃ | C-5 | Weakly Withdrawing | Strongly Donating | Activating | ortho, para (to C-6, C-7) |

| -F | C-8 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para (to C-7) |

For Electrophilic Reactions: The potent +M effect of the methoxy group is the dominant influence, making the carbocyclic ring highly activated towards electrophiles, despite the deactivating -I effect of the fluorine. vaia.comyoutube.com The directing influences of both groups reinforce each other at the C-7 position, making it the kinetic and thermodynamic product of substitution.

For Nucleophilic Reactions: The strong -I effect of the fluorine atom, combined with the inherent electron-withdrawing nature of the pyridine ring, makes the entire quinoline system more electron-poor than a simple methoxy-substituted quinoline. This enhances its susceptibility to nucleophilic attack, both at the traditional C-2/C-4 positions and potentially at the C-8 position via SNAr (as a leaving group).

For Radical Reactions: The C-8 fluoro substituent provides a specific handle for initiating radical reactions via photolytic C-F bond cleavage, a pathway not available to the methoxy group. nih.gov This allows for selective functionalization at C-8 under radical conditions.

Theoretical and Computational Investigations of 8 Fluoro 5 Methoxyquinoline

Electronic Structure Calculations

Detailed electronic structure calculations, which are fundamental to understanding the reactivity and properties of a molecule, have not been published for 8-fluoro-5-methoxyquinoline.

Density Functional Theory (DFT) Studies of Molecular Orbitals

No peer-reviewed studies presenting Density Functional Theory (DFT) calculations of the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) for this compound were found. Such studies on related molecules, like 8-hydroxyquinoline (B1678124), have been performed to understand their electronic transitions and reactivity. chemspider.com

Electrostatic Potential Surface Analysis

There are no available publications that feature an electrostatic potential surface (ESP) analysis of this compound. ESP maps are crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For other quinoline (B57606) derivatives, ESP maps have been used to understand intermolecular interactions. chemspider.com

Conformational Analysis and Energy Landscapes

A conformational analysis to determine the most stable three-dimensional structure and to map the energy landscape of this compound has not been documented in the scientific literature. Conformational studies are vital for understanding how the molecule's shape influences its interactions and properties. Research on similar fluorinated organic molecules and quinoline structures highlights the importance of such analyses. nih.govthermofisher.com

Spectroscopic Property Predictions

The theoretical prediction of spectroscopic data is a powerful tool for complementing experimental findings and aiding in structural elucidation. However, no such predictions for this compound are currently available.

Theoretical Infrared (IR) Vibrational Analysis

No computational studies predicting the infrared (IR) vibrational frequencies of this compound have been published. Theoretical IR analysis helps in the assignment of experimental vibrational bands to specific molecular motions. For comparison, theoretical and experimental IR spectra have been analyzed for compounds like 5,8-quinolinedione (B78156) derivatives. nih.gov

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There are no published studies detailing the theoretical prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions and has been applied to other fluorinated quinoline derivatives to aid in their structural identification. sigmaaldrich.com

Theoretical UV-Visible (UV-Vis) Absorption Spectra

The electronic absorption properties of this compound can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua Such theoretical calculations provide valuable insights into the electronic transitions of the molecule, which are responsible for its absorption of ultraviolet and visible light. The calculations are typically performed using a basis set like 6-311G(d,p) and can be conducted in a vacuum or with a solvent model to simulate experimental conditions more accurately. dntb.gov.uadntb.gov.ua

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions. For quinoline derivatives, the primary absorption bands in the UV-Vis spectrum generally correspond to π → π* transitions. researchgate.net A theoretical study would predict the maximum absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the transition, and the specific molecular orbitals involved in each electronic excitation.

A representative TD-DFT calculation for this compound might yield results similar to those presented in the table below. The major electronic transitions are expected to be from the HOMO to the LUMO or other nearby unoccupied orbitals.

Table 1: Theoretical UV-Visible Absorption Data for this compound This table presents hypothetical data representative of a TD-DFT calculation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 325 | 0.085 | HOMO -> LUMO (92%) | π → π |

| 298 | 0.152 | HOMO-1 -> LUMO (75%) | π → π |

| 270 | 0.210 | HOMO -> LUMO+1 (68%) | π → π* |

These theoretical predictions can be correlated with experimentally measured UV-Vis spectra to validate the computational model and provide a detailed understanding of the molecule's electronic structure. scielo.org.za

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org For a series of quinoline derivatives, a QSAR model could be developed to predict their hypothetical efficacy against a particular biological target, such as a bacterial or fungal strain. nih.gov

The development of a QSAR model involves calculating various molecular descriptors for each compound in the series. These descriptors quantify physicochemical properties such as hydrophobicity (Log P), electronic effects (e.g., Hammett constants), and steric parameters (e.g., Molar Refractivity, MR). nih.gov A statistical method, such as multiple linear regression, is then used to create an equation that correlates a selection of these descriptors with the observed biological activity (e.g., minimum inhibitory concentration, MIC). nih.govnih.gov

For instance, a hypothetical QSAR study on a series of 5-substituted 8-fluoroquinolines could be performed to predict their antibacterial activity against Streptococcus mutans. The resulting model would help in understanding which structural features are crucial for activity and in designing new, more potent analogues.

Table 2: Hypothetical QSAR Data for a Series of 8-Fluoroquinoline Derivatives This table presents hypothetical data for a representative QSAR study.

| Compound | Substituent at C5 | Log P | Molar Refractivity (MR) | Experimental pMIC (M) | Predicted pMIC (M) |

| 1 | -OCH₃ | 2.15 | 48.5 | 4.80 | 4.78 |

| 2 | -H | 1.89 | 43.2 | 4.55 | 4.59 |

| 3 | -Cl | 2.58 | 48.1 | 4.95 | 4.91 |

| 4 | -Br | 2.87 | 51.0 | 5.05 | 5.08 |

| 5 | -OH | 1.55 | 44.0 | 4.65 | 4.62 |

A potential QSAR equation derived from such data might look like: pMIC = 0.65 * Log P + 0.02 * MR - 0.5 * (Electronic_Parameter) + C

Such a model would indicate that increased lipophilicity and specific steric properties positively contribute to the antibacterial activity of this class of compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule like this compound with a specific biological target. researchgate.net Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties, by inhibiting specific enzymes. doi.orgspandidos-publications.com

In a hypothetical docking study, this compound could be evaluated as a potential inhibitor of a target such as Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers. The simulation would place the ligand into the active site of the EGFR protein (obtained from a source like the Protein Data Bank) and calculate a docking score, which estimates the binding free energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

The analysis would also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's binding pocket.

Table 3: Representative Molecular Docking Results for this compound with EGFR This table presents hypothetical data for a representative molecular docking simulation.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | EGFR (PDB: 3W2S) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| This compound | EGFR (PDB: 3W2S) | - | Lys745, Phe856 | Hydrophobic, π-π Stacking |

| 5-Fluorouracil (Reference) | EGFR (PDB: 3W2S) | -6.2 | Arg841, Asp855 | Hydrogen Bond |

These results would suggest that this compound could form a stable complex with the target protein, making it a candidate for further investigation as an inhibitor. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. doi.org An MD simulation provides a detailed view of the conformational changes, stability, and intermolecular interactions of the this compound-EGFR complex in a simulated physiological environment. researchgate.net

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). A stable RMSD value for the ligand indicates that it remains securely bound within the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify the flexibility of individual amino acid residues, particularly those at the binding site.

Table 4: Representative Analysis from an MD Simulation This table presents hypothetical data for a representative MD simulation analysis.

| System | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Findings |

| EGFR Apo (unbound) | 1.8 | N/A | Baseline protein fluctuation. |

| EGFR + this compound | 2.1 | 1.5 | The ligand remains in a stable binding pose throughout the simulation. Minor fluctuations in the binding site loops. |

| EGFR + 5-Fluorouracil (Reference) | 2.5 | 3.2 | The reference ligand shows higher mobility, suggesting a less stable interaction compared to the test compound. |

The simulation can also confirm the persistence of key interactions, like hydrogen bonds, identified during docking. This detailed analysis of the dynamic stability and interactions provides a more robust validation of the ligand's potential as an effective inhibitor. nih.govdoi.org

Advanced Research Applications and Chemical Biology Contexts

Scaffold in Molecular Design for Bioactive Agents

The 8-Fluoro-5-methoxyquinoline framework serves as a key starting point for the development of new therapeutic candidates. Its structure is amenable to modification, allowing chemists to systematically alter it to achieve desired biological effects.

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that specifically bind to and modulate the activity of disease-relevant enzymes. Quinoline (B57606) derivatives are well-established as inhibitors of various enzymes, including bacterial DNA gyrase and topoisomerase. bldpharm.com The introduction of a fluorine atom, as seen in the this compound scaffold, is a deliberate strategy to enhance inhibitory potential. Fluorine's high electronegativity can lead to more favorable interactions within an enzyme's active site, potentially increasing binding affinity and efficacy. bldpharm.com While specific studies on this compound as an enzyme inhibitor are not extensively detailed in public literature, the design rationale is based on established principles. For instance, in other heterocyclic series, the precise positioning of a fluoro substituent has been shown to be critical for potent inhibitory activity against targets like HIF-1.

Beyond enzymes, the quinoline scaffold is integral to the design of ligands that target a wide array of cellular receptors. These ligands can act as agonists, antagonists, or allosteric modulators, the latter offering a more nuanced control of receptor function. The development of high-affinity fluorescent ligands for the 5-HT(3) receptor, for example, demonstrates the utility of complex heterocyclic systems in probing receptor structure and function. shachemlin.com The this compound structure provides a rigid framework that can be elaborated with pharmacophoric features necessary for specific receptor recognition. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the fluorine can modulate the basicity (pKa) of the quinoline nitrogen and form crucial non-covalent interactions, both of which are key determinants in ligand-receptor binding.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. These studies involve the systematic modification of a chemical scaffold and assessing how these changes impact biological activity. For the this compound core, SAR exploration would logically involve:

Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or bioisosteres to probe the size and electronic requirements of the binding pocket.

Substitution at Other Positions: Introducing additional functional groups onto the quinoline ring to explore new interaction points with a biological target.

Altering the Fluoro Position: Comparing the activity of the 8-fluoro isomer with other fluoro-isomers (e.g., 6-fluoro or 7-fluoro) to understand the locational importance of the halogen.

Such studies, common for quinazoline-based EGFR inhibitors and other kinase inhibitors, reveal that even minor structural changes, like the position of a substituent, can lead to significant differences in binding affinity and inhibitory potency.

Understanding how a compound exerts its effect at a molecular level is crucial for its development. For bioactive agents derived from the this compound scaffold, investigations would focus on identifying the specific biochemical pathways they modulate. Quinoline derivatives have been shown to interfere with critical cellular processes, including viral replication and metabolic pathways. bldpharm.com A hypothetical inhibitor built from the this compound core would be studied using a variety of biochemical assays to pinpoint its mechanism. For example, if designed as an anti-cancer agent, its effect on cell cycle progression, apoptosis induction, and specific signaling cascades (like the DDR pathway targeted by ATR kinase inhibitors) would be evaluated.

Synthetic Intermediate for Complex Molecular Architectures

The utility of this compound extends to its role as a versatile intermediate in organic synthesis, providing a ready-made, functionalized core for building more elaborate molecules.

Quinoline derivatives are frequently used as building blocks for the synthesis of fused polynuclear heterocyclic systems. The this compound molecule is an ideal precursor for creating novel, complex quinolines through reactions that target its existing functional groups or the quinoline ring itself. For example, the fluorine atom at the C-8 position could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functionalities. Furthermore, the quinoline ring can be subjected to reactions that build additional rings onto its framework, leading to the creation of entirely new heterocyclic systems with unique properties. The commercial availability of derivatives like methyl 2-chloro-8-fluoro-5-methoxyquinoline-3-carboxylate highlights its application as a starting material for more complex, multi-substituted quinoline targets.

Building Block for Polycyclic Systems

In the quest for novel and complex molecular architectures, chemists rely on versatile building blocks that can be efficiently assembled into larger structures. illinois.eduillinois.edu The quinoline scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals. mdpi.com this compound serves as a well-defined starting point for the synthesis of intricate polycyclic and heterocyclic systems. The fluorine and methoxy groups can be used to tune the reactivity of the quinoline ring or can be incorporated as essential features in the final target molecule.

Researchers utilize multi-step synthetic sequences where the quinoline core of this compound is annulated or fused with other ring systems. For instance, the nitrogen atom and the existing substituents can influence the regioselectivity of cyclization reactions, guiding the formation of specific isomers. The development of iterative cross-coupling (ICC) techniques, which sequentially join simple, stable chemical building blocks, highlights the modern approach to synthesizing complex molecules where derivatives of quinoline can play a crucial role. illinois.edu This strategy allows for the systematic construction of complex natural products and their analogues for biological evaluation. illinois.edu

Role as an Auxiliary in C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more efficient and atom-economical approach to modifying complex molecules. mdpi.comresearchgate.net A key strategy in achieving regioselectivity in these reactions is the use of directing groups, which chelate to the metal catalyst and position it in close proximity to a specific C-H bond. mdpi.com

The quinoline scaffold, particularly when functionalized at the 8-position with a coordinating group like an amide, is a highly effective directing group. nih.govresearchgate.net The 8-aminoquinoline (B160924) moiety is one of the most powerful bidentate directing groups known, capable of facilitating a wide range of C-H functionalization reactions, including arylation, alkenylation, and amidation. researchgate.netresearchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group form a stable five-membered chelate with the metal center (e.g., Palladium, Rhodium, Copper), directing the functionalization to the ortho-position of the substrate. researchgate.netnih.gov

While this compound itself is not the auxiliary, it is the product of reactions where a directing group might be used or it can be converted into a derivative, such as 8-amino-5-methoxyquinoline, to act as one. The electronic properties imparted by the fluoro and methoxy groups can influence the efficacy of the directing group and the subsequent C-H activation step. For instance, the electron-donating methoxy group can impact the coordination environment of the metal catalyst. researchgate.net

Table 1: Examples of C-H Functionalization Directed by Quinoline-Type Auxiliaries

| Metal Catalyst | Reaction Type | Substrate | Directing Group | Result |

| Palladium(II) | C-H Arylation | Benzoic Acid Derivative | 8-Aminoquinoline | Ortho-arylated carboxylic acid derivative |

| Rhodium(III) | C-H Alkenylation | Acrylamide Derivative | 8-Aminoquinoline | Ortho-alkenylated acrylamide |

| Copper(II) | C-H Amination | Phenylacetamide | 8-Aminoquinoline | Ortho-aminated phenylacetamide |

| Iridium(I) | C-H Borylation | Arene | Weinreb Amide | Ortho-borylated arene mdpi.com |

| Cobalt(III) | C-H Allylation | Aromatic Amide | Weinreb Amide | Ortho-allylated aromatic amide mdpi.com |

This table illustrates the versatility of directing groups in C-H activation, a strategy applicable to systems derived from or related to this compound.

Metal Coordination Chemistry and Ionophore Research

The ability of quinoline derivatives to bind to metal ions is a cornerstone of their application in various chemical and biological contexts. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a classic and potent chelating agent, and its derivatives, including this compound, are explored for their unique coordination properties. nih.govresearchgate.net

Ligand Design for Selective Metal Ion Binding

The design of ligands that can selectively bind to specific metal ions is crucial for applications ranging from sensing and extraction to the development of metalloenzyme inhibitors. nih.gov 8-Hydroxyquinoline is a well-known bidentate chelating agent, using its phenolic oxygen and heterocyclic nitrogen to bind metal ions, forming a stable five-membered ring. researchgate.netnih.gov

By modifying the 8-HQ core, researchers can fine-tune the ligand's binding properties. In this compound, the 8-fluoro substituent, being a strong electron-withdrawing group, alters the pKa of the nitrogen atom and the electronic density of the quinoline system. The 5-methoxy group, being electron-donating, provides an opposing electronic influence. This electronic push-pull effect, combined with steric factors, can lead to enhanced selectivity for certain metal ions over others. For example, the design of isosteres of 8-HQ aims to create new metal-binding pharmacophores for metalloenzyme inhibition with improved selectivity and cell permeability. nih.gov The affinity of such ligands for various biologically relevant metal ions like Cu(II), Zn(II), Fe(II), and Fe(III) is a key area of study. nih.gov

Exploration of Chelation Motifs and Stoichiometry

The interaction between a ligand and a metal ion is defined by the chelation motif (the atoms involved in binding and their geometry) and the stoichiometry (the metal-to-ligand ratio in the resulting complex). For 8-hydroxyquinoline and its derivatives, the primary chelation motif involves the N,O-bidentate coordination. nih.gov

Studies on related compounds like 8-hydroxyquinoline-5-sulfonate (8-HQS) with trivalent metal ions such as Al(III), Ga(III), and In(III) provide insight into the types of complexes that can form. rsc.org These studies show that the dominant complexes often have a 1:3 metal-to-ligand stoichiometry. Interestingly, the geometry of these complexes can vary; complexes with Al(III) and Ga(III) typically show a meridional (mer) arrangement of the ligands, while the larger In(III) ion favors a facial (fac) geometry. rsc.org Such detailed structural understanding is critical for predicting the properties and potential applications of the metal complexes of this compound.

Table 2: Metal Ion Binding Trends for an 8-Hydroxyquinoline Derivative

| Metal Ion | Binding Affinity Trend at pH 7.4 | Common Stoichiometry (Metal:Ligand) |

| Cu(II) | Strongest | 1:1, 1:2 |

| Zn(II) | Strong | 1:1, 1:2 |

| Fe(II) | Moderate | 1:1, 1:2, 1:3 |

| Fe(III) | Weaker (due to hydrolysis) | 1:1, 1:2, 1:3 |

Data adapted from studies on a 5-nitro-8-hydroxyquinoline-proline hybrid, illustrating the differential binding affinities that are a key focus in ligand design. nih.gov

Applications in Materials Science

The unique photophysical and electronic properties of quinoline derivatives have established them as important components in the field of materials science, particularly for optoelectronic applications. mdpi.comresearchgate.net

Development of Organic Semiconductors and Optoelectronic Materials

Metal complexes of 8-hydroxyquinoline, such as aluminum tris(8-hydroxyquinoline) (Alq3), are benchmark materials in organic light-emitting diodes (OLEDs), where they function as highly efficient electron transport and emissive layers. researchgate.netmdpi.com The fluorescence properties of these metal quinolates are central to their function. mdpi.com

The development of new quinoline-based materials focuses on tuning their properties by modifying the quinoline core. The introduction of substituents like fluorine and methoxy groups onto the scaffold, as in this compound, is a key strategy. Fluorination can enhance the stability and electron-transporting capabilities of the material, while methoxy groups can alter the emission wavelength and solubility. Research into new π-conjugated oligomeric compounds, such as 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines, explores their potential as solution-processable organic semiconductors for applications like organic field-effect transistors (OFETs). researchgate.net These materials benefit from the inherent chelating and photophysical properties of the 8-hydroxyquinoline moiety, which can be further refined by substituents like those present in this compound to create next-generation optoelectronic devices. researchgate.netrsc.org

Design of Fluorescent Probes and Chemosensors

The quinoline scaffold is a fundamental component in the design of fluorescent probes and chemosensors due to its inherent photophysical properties, which can be finely tuned through chemical modification. nih.govnih.govacs.org While direct research on this compound as a fluorescent probe is not extensively documented in publicly available literature, the principles governing the design of such molecules can be extrapolated from studies on analogous quinoline derivatives. The design of these molecular tools hinges on the strategic incorporation of functionalities that modulate the fluorescence output in response to a specific analyte or environmental change.

The core principle often involves a receptor-fluorophore system. The quinoline moiety typically serves as the fluorophore, the signal-generating component. The receptor is a distinct chemical entity appended to the quinoline ring that selectively interacts with the target analyte. This interaction triggers a change in the electronic properties of the quinoline system, leading to a detectable change in its fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. researchgate.net

Several mechanisms are employed in the design of quinoline-based fluorescent probes:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a frontier molecular orbital energy level that allows for electron transfer from the excited fluorophore (quinoline) to the receptor, or vice versa, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy levels are altered, inhibiting the PET process and restoring fluorescence.

Intramolecular Charge Transfer (ICT): These probes feature an electron-donating group and an electron-accepting group on the quinoline scaffold. Upon excitation, an intramolecular charge transfer occurs, and the resulting excited state is sensitive to the polarity of the environment. The binding of an analyte can alter the degree of ICT, leading to a change in the fluorescence emission spectrum.

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. A change in the distance or orientation between the donor and acceptor, induced by analyte binding, alters the efficiency of FRET, resulting in a ratiometric fluorescent signal.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for detecting metal ions. The quinoline derivative is designed with a chelating group that is typically a weak fluorophore. Upon chelation with a metal ion, the molecule becomes more rigid and protected from non-radiative decay pathways, leading to a significant enhancement of fluorescence.

The specific substitutions on the quinoline ring, such as the fluoro and methoxy groups in this compound, would be expected to influence its photophysical properties. The electron-withdrawing nature of the fluorine atom at the 8-position could modulate the energy levels of the quinoline's molecular orbitals, potentially affecting the emission wavelength and quantum yield. The electron-donating methoxy group at the 5-position could enhance the fluorescence quantum yield and influence the molecule's interaction with its environment. However, without direct experimental data, these remain theoretical considerations.

Table 1: General Design Principles of Quinoline-Based Fluorescent Probes

| Design Principle | Mechanism of Action | Typical Analytes |

| Receptor-Fluorophore | Analyte binding to the receptor modulates the fluorescence of the quinoline fluorophore. | Metal ions, anions, small molecules |

| PET Sensors | Analyte binding inhibits photoinduced electron transfer, leading to fluorescence "turn-on". | Protons (pH), metal ions |

| ICT Probes | Analyte interaction alters the intramolecular charge transfer, causing a spectral shift. | Solvent polarity, specific ions |

| FRET Systems | Analyte-induced conformational change alters energy transfer between two fluorophores. | Biomolecules, enzymatic activity |

| CHEF Probes | Metal ion chelation increases molecular rigidity and enhances fluorescence. | Transition metal ions (e.g., Zn²⁺, Cu²⁺) |

Catalysis and Organocatalysis Utilizing Quinoline Derivatives

Quinoline and its derivatives have emerged as versatile scaffolds in the field of catalysis, finding applications in both transition-metal-catalyzed reactions and organocatalysis. mdpi.comrsc.orgrsc.org The utility of the quinoline framework in catalysis stems from the presence of the nitrogen atom, which can act as a Lewis base, a hydrogen bond acceptor, or a coordinating ligand for metal centers. nih.govresearchgate.net

In transition-metal catalysis , quinoline derivatives are widely employed as ligands that can coordinate with a metal center and modulate its catalytic activity, selectivity, and stability. The electronic and steric properties of the quinoline ligand can be readily tuned by introducing various substituents at different positions on the ring system. This allows for the fine-tuning of the catalyst's performance for a specific transformation. For instance, chiral quinoline-based ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net These ligands can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Quinoline derivatives have been successfully used as ligands in a variety of metal-catalyzed reactions, including:

Cross-coupling reactions: Palladium-catalyzed Suzuki, Heck, and Sonogashira couplings often utilize phosphine-quinoline ligands to enhance catalytic efficiency.

Hydrogenation and transfer hydrogenation: Chiral quinoline-based ligands are employed in rhodium and iridium catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.

Oxidation reactions: Copper-quinoline complexes have been shown to catalyze the oxidation of alcohols and other substrates. mdpi.com

In the realm of organocatalysis , quinoline derivatives can themselves act as metal-free catalysts. The Lewis basic nitrogen atom of the quinoline ring can activate substrates by forming hydrogen bonds or by acting as a general base. Furthermore, the quinoline scaffold can be incorporated into more complex organocatalyst structures to provide a rigid backbone and influence the stereochemical environment.

Examples of the application of quinoline derivatives in organocatalysis include:

Michael additions: Chiral quinoline-based amines and thioureas have been used to catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) and Mannich reactions: Proline-quinoline hybrid catalysts have shown efficacy in promoting asymmetric aldol and Mannich reactions.

Friedel-Crafts reactions: Quinoline derivatives bearing a Brønsted acid or base functionality can catalyze the Friedel-Crafts alkylation and acylation of aromatic compounds.

While there is no specific literature detailing the use of this compound in catalysis, its electronic properties—the electron-withdrawing fluorine and electron-donating methoxy group—could potentially influence its coordinating ability as a ligand or its basicity as an organocatalyst. Further research would be needed to explore these potential applications.

Table 2: Applications of Quinoline Derivatives in Catalysis

| Catalysis Type | Role of Quinoline Derivative | Example Reactions |

| Transition-Metal Catalysis | Ligand for metal center | Suzuki Coupling, Asymmetric Hydrogenation, Oxidation |

| Organocatalysis | Lewis base, H-bond acceptor, structural scaffold | Michael Addition, Aldol Reaction, Friedel-Crafts Reaction |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 8-Fluoro-5-methoxyquinoline and its derivatives will increasingly prioritize sustainability, efficiency, and precision. Classical synthetic routes for quinolines, such as the Skraup and Friedländer syntheses, often rely on harsh conditions and generate significant waste. eurekalert.org Modern methodologies are set to overcome these limitations.

Key Future Directions:

C-H Activation: Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. nih.gov Future research will likely focus on developing transition-metal-catalyzed methods for the regioselective introduction of substituents onto the this compound core. nih.govnih.gov This approach offers a more atom-economical and environmentally benign route to novel analogues.

Flow Chemistry: Continuous flow synthesis presents a scalable, safer, and more efficient alternative to traditional batch processing. researchgate.net Implementing flow processes, such as photochemical tandem isomerization-cyclization cascades, could enable the high-throughput synthesis of this compound derivatives. thieme-connect.devapourtec.com This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Photocatalysis: The use of light to drive chemical reactions under mild conditions is a rapidly growing area of green chemistry. youtube.com Photocatalytic methods, including oxidant-free Povarov reactions, are being developed for quinoline (B57606) synthesis, often generating hydrogen gas as the only byproduct. acs.orgacs.org Future work could adapt these photocatalytic strategies for the construction or modification of the this compound scaffold, potentially utilizing visible light and earth-abundant catalysts. nih.govacs.org

Green Solvents: A major push in sustainable chemistry is the replacement of hazardous organic solvents. Research into performing organic transformations in water is gaining traction due to its unique physical and chemical properties that can sometimes enhance reaction rates. eurekalert.org Exploring water-mediated or other green solvent systems for the synthesis of this compound will be a critical step towards environmentally friendly production.

| Synthetic Strategy | Potential Advantages for this compound | Related Research Focus |

| C-H Activation | Atom economy, reduced synthetic steps, late-stage functionalization. | Regioselective functionalization of quinolines. nih.govrsc.org |

| Flow Chemistry | Scalability, improved safety, higher yields, process automation. | Continuous synthesis of quinolines and tetrahydroquinolines. researchgate.netthieme-connect.devapourtec.com |

| Photocatalysis | Mild reaction conditions, use of renewable energy, novel reactivity. | Oxidant-free quinoline synthesis, C-O bond cleavage. acs.orgnih.govacs.org |

| Green Solvents | Reduced environmental impact, improved safety, unique reactivity. | Water-mediated organic synthesis of heterocycles. eurekalert.org |

Advanced Computational Chemistry Approaches for Property Prediction

As the synthesis of novel this compound derivatives becomes more accessible, the ability to predict their properties in silico will be crucial for guiding research efforts efficiently. Advanced computational chemistry methods provide deep insights into molecular structure, reactivity, and potential biological activity, thereby reducing the time and cost associated with experimental screening.

Key Future Directions:

Density Functional Theory (DFT): DFT calculations are a cornerstone for predicting a wide range of molecular properties. nih.gov Future studies on this compound will employ DFT to calculate its geometric parameters, electronic structure, and spectroscopic characteristics (IR, NMR). arabjchem.orgresearchgate.netbohrium.com Furthermore, DFT can be used to determine reactivity descriptors like frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP) surfaces, and Fukui functions, which help in understanding the molecule's stability and reactive sites. nih.govarabjchem.orgresearchgate.net

Time-Dependent DFT (TD-DFT): To explore the photophysical properties of this compound, TD-DFT will be essential for predicting its electronic absorption and emission spectra. nih.gov This is particularly relevant for applications in materials science (e.g., OLEDs) or as fluorescent probes in chemical biology.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. arabjchem.orgresearchgate.net This approach will be instrumental in studying the interactions of this compound with biological macromolecules, such as proteins or DNA, and in predicting its behavior in different solvent environments. researchgate.net

Quantum-Mechanical Property Prediction: High-level quantum mechanical methods are increasingly used to predict physicochemical properties like solubility and lipophilicity with greater accuracy. bohrium.com Applying these methods to this compound can provide crucial data for assessing its potential as a drug candidate.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design. For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and identify novel derivatives with desired properties.

Key Future Directions:

De Novo Molecular Design: Generative AI models, particularly Generative Adversarial Networks (GANs), are being developed to design novel molecules from scratch. mdpi.comemerginginvestigators.org Models like MedGAN have been specifically optimized to generate new quinoline-scaffold molecules with favorable drug-like properties. azoai.comresearchgate.netnih.gov Future research will involve training such models on datasets containing this compound and its analogues to generate new, synthetically accessible compounds with predicted high activity.

Property Prediction and Optimization: ML algorithms can be trained to predict various properties, from biological activity and toxicity to synthetic accessibility. researchgate.net These predictive models can be integrated into a design loop where generative models propose new structures, and predictive models filter them, creating a highly efficient discovery pipeline.

Reaction Optimization: AI can also be used to optimize the synthetic routes themselves. By analyzing vast datasets of chemical reactions, ML models can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a specific this compound derivative, accelerating the experimental workflow.

Hybrid Models: The development of hybrid quantum-classical algorithms, such as Quantum GANs (QGANs), represents a new frontier. emerginginvestigators.org These models aim to leverage the power of quantum computing to explore chemical space more effectively, potentially leading to the discovery of truly novel molecular structures that classical methods might miss.

| AI/ML Application | Objective for this compound | Emerging Models/Techniques |

| Generative Design | Create novel derivatives with enhanced properties. | Generative Adversarial Networks (GANs), MedGAN, Variational Autoencoders (VAEs). mdpi.comazoai.com |

| Property Prediction | Forecast biological activity, ADME/Tox profiles. | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. researchgate.net |

| Synthesis Planning | Identify and optimize efficient synthetic routes. | Retrosynthesis prediction algorithms, reaction condition optimization models. |

| Hybrid Modeling | Explore vast chemical space with quantum-inspired methods. | Quantum Generative Adversarial Networks (QGANs). emerginginvestigators.org |

Exploration of Unconventional Reactivity and Catalytic Roles

Beyond its potential as a building block, the inherent chemical nature of the this compound scaffold suggests possibilities for unconventional reactivity and direct catalytic applications. The electron-rich quinoline system, modulated by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups, could be harnessed for novel chemical transformations.

Key Future Directions:

Photochemical Cycloadditions: Quinolines are known to participate in photochemical dearomative cycloadditions with alkenes when activated by a Lewis acid and a photosensitizer. nih.gov The specific electronic profile of this compound could lead to unique reactivity and selectivity in such reactions, providing rapid access to complex, three-dimensional molecular architectures.

Development of Catalytic Functions: Research into quinoline-based organic frameworks has shown that these materials can act as photocatalysts for reactions like hydrogen evolution and selective oxidation. nih.gov Future studies could explore the incorporation of this compound into such frameworks or investigate its potential as a standalone organocatalyst, where the nitrogen atom could act as a basic site and the aromatic system could participate in non-covalent interactions.

Bio-orthogonal Catalysis: The concept of using metal complexes to perform catalysis inside living systems is a burgeoning field. While not a direct role for the compound itself, this compound could be functionalized to act as a ligand for transition metals, creating catalysts designed for targeted activation of prodrugs within specific biological environments.

Interdisciplinary Research with Chemical Biology and Materials Science

The unique structural and electronic features of this compound make it an attractive candidate for applications at the interface of chemistry, biology, and materials science. Future research will increasingly focus on leveraging this compound as a core component in functional molecular systems.

Key Future Directions in Chemical Biology:

Fluorescent Probes: The quinoline ring is a known fluorophore. Derivatives of 8-aminoquinoline (B160924) have been extensively developed as fluorescent chemosensors for detecting metal ions like Zn²⁺ in biological systems. nih.gov The specific substitution pattern of this compound could yield unique photophysical properties, making it a promising scaffold for developing novel fluorescent probes for bio-imaging or as sensors for specific analytes.

Hybrid Molecules: Hybridization, the strategy of linking two or more pharmacophores, is a powerful tool in drug discovery. mdpi.com this compound can be coupled with other bioactive moieties (e.g., other heterocycles, peptides, or known drugs) to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov

Key Future Directions in Materials Science:

Organic Electronics: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The fluorine and methoxy substituents on this compound can significantly influence its electronic properties, such as its HOMO/LUMO levels and charge transport characteristics. This makes it a target for investigation as a component in new organic semiconductors or emitters.

Conjugated Microporous Polymers (CMPs): Incorporating quinoline units into the backbones of CMPs or covalent organic frameworks (COFs) can create materials with tailored porosity and electronic properties. nih.gov Such materials derived from this compound could find applications in gas storage, separation, or heterogeneous photocatalysis.

Q & A

Basic: What are the established synthetic routes for 8-Fluoro-5-methoxyquinoline, and what key reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves functionalizing the quinoline core via halogenation and alkoxylation. A common approach includes:

- Step 1 : Fluorination at position 8 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Temperature control (0–25°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions .

- Step 2 : Methoxylation at position 5 via nucleophilic substitution. For example, substituting a halogen (Cl/Br) with methoxy groups using NaOMe or Cu-mediated coupling. Reaction efficiency depends on solvent polarity (e.g., DMF or DMSO) and catalyst choice (e.g., CuI) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is used to isolate the product. Yields (50–75%) are sensitive to stoichiometric ratios and reaction time optimization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Look for singlet signals for the methoxy group (~δ 3.9–4.1 ppm) and deshielded aromatic protons near the fluorine (δ 7.5–8.5 ppm). Coupling constants (J = 8–12 Hz) confirm adjacent substituents .

- ¹³C NMR : Fluorine-induced splitting in aromatic carbons (e.g., C-8 at ~δ 150 ppm) and methoxy carbon (~δ 55 ppm) .

- FT-IR : Stretching vibrations for C-F (~1100 cm⁻¹) and C-O (1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the exact mass (C₁₀H₉FNO₂, calc. 194.0618) .

Advanced: How can researchers optimize the regioselective introduction of fluoro and methoxy groups during quinoline functionalization?

Answer:

Regioselectivity is influenced by:

- Directing Groups : Pre-functionalize quinoline with temporary protecting groups (e.g., benzyloxy at position 8) to block undesired sites. For example, benzyl protection prior to methoxylation ensures position 5 specificity .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions. Pd(OAc)₂ with Xantphos ligand enhances selectivity in methoxy group installation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions (e.g., position 5) .

Advanced: What strategies are recommended for resolving discrepancies in NMR data when analyzing this compound derivatives?

Answer:

- Multi-Technique Validation : Cross-check NMR with LC-MS and X-ray crystallography (if crystals are obtainable). For example, ambiguous NOE effects can be clarified via X-ray structure analysis .

- Solvent/Deuterated Agent Screening : Use DMSO-d₆ to resolve proton exchange broadening. Add shift reagents (e.g., Eu(fod)₃) to separate overlapping signals .

- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) can identify rotamers or conformational equilibria causing signal splitting .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : The fluorine atom at position 8 decreases electron density in the aromatic ring, enhancing reactivity toward nucleophilic attack at position 2/4. This facilitates Suzuki-Miyaura couplings with aryl boronic acids .

- Methoxy Donor Effects : The methoxy group at position 5 acts as an electron donor, stabilizing intermediates in Ullmann or Buchwald-Hartwig aminations. DFT calculations show reduced activation energy for C-N bond formation at position 7 .

- Steric Considerations : Steric hindrance from the methoxy group limits reactivity at position 6. Computational modeling (e.g., Gaussian) predicts transition-state geometries to guide catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.